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Abstract
ortho-Phenanthroline (o-phenanthroline), a heterocyclic organic compound, is a cornerstone

in coordination chemistry and a molecule of significant interest in medicinal chemistry and

materials science. Its rigid, planar structure and potent metal-chelating properties underpin its

diverse applications, from a colorimetric reagent for iron detection to a building block for

advanced supramolecular architectures and a scaffold for novel therapeutic agents. This

technical guide provides a comprehensive examination of the structural features of o-
phenanthroline, presenting key quantitative data, detailed experimental protocols for its

structural determination, and a visual representation of its molecular architecture.

Core Molecular Structure
o-Phenanthroline, systematically named 1,10-phenanthroline, is a tricyclic aromatic

compound with the chemical formula C₁₂H₈N₂.[1][2][3][4] Its structure consists of three fused

rings: two pyridine rings annulated to a central benzene ring. The two nitrogen atoms are

positioned at the 1 and 10 positions, creating a bidentate chelating ligand capable of forming

highly stable complexes with a wide range of metal ions.[5] The molecule is characterized by its

planarity and a large π-conjugated system, which are responsible for its unique electronic and

optical properties.[3][6]

The fundamental properties of o-phenanthroline are summarized in the table below.
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Property Value

IUPAC Name 1,10-Phenanthroline[1][7]

Synonyms
o-Phenanthroline, phen, 4,5-

Diazaphenanthrene[1][7][8]

CAS Number 66-71-7 (anhydrous)[1][4]

Molecular Formula C₁₂H₈N₂[1][2][3][4]

Molecular Weight 180.21 g/mol [2]

Appearance White to off-white crystalline solid[2][3]

Melting Point 114-117 °C[2]

Boiling Point >330 °C[2]

Solubility
Soluble in water and organic solvents (e.g.,

ethanol, acetone)[3]

Molecular Visualization
The 2D chemical structure of o-phenanthroline is depicted below, illustrating the arrangement

of atoms and the ring system.

Caption: 2D structure of o-phenanthroline (1,10-phenanthroline).

Crystallographic and Spectroscopic Data
The precise three-dimensional arrangement of atoms in o-phenanthroline has been

determined through single-crystal X-ray diffraction. The molecule is confirmed to be essentially

planar. While crystallographic data for the pure, isolated molecule can be complex to obtain,

studies on its co-crystals and complexes provide valuable insights into its bond lengths and

angles.

Bond Lengths and Angles
The following table summarizes representative bond lengths and angles for the o-
phenanthroline scaffold, derived from crystallographic studies of its complexes. It is important
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to note that these values can be influenced by intermolecular interactions and coordination to

metal centers.

Bond Length (Å) Angle Degrees (°)

C-C (aromatic) ~1.36 - 1.44 C-C-C (aromatic) ~118 - 122

C-N (aromatic) ~1.33 - 1.37 C-N-C (pyridine) ~117 - 119

C-H (aromatic) ~0.95 - 1.00 C-C-H (aromatic) ~119 - 121

Note: These are approximate values and can vary depending on the specific crystal structure

and refinement.

Spectroscopic Data
Spectroscopic techniques are crucial for confirming the identity and elucidating the electronic

structure of o-phenanthroline.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for verifying the molecular

structure in solution. The aromatic nature of o-phenanthroline results in characteristic

chemical shifts in the downfield region.

¹H NMR Spectral Data (in DMSO-d₆)

Proton Chemical Shift (δ, ppm) Multiplicity

H-2, H-9 ~9.1 - 9.2 Doublet of doublets

H-4, H-7 ~8.4 - 8.5 Doublet of doublets

H-3, H-8 ~7.8 - 7.9 Doublet of doublets

H-5, H-6 ~7.7 - 7.8 Singlet

Reference: Tetramethylsilane (TMS) at 0 ppm. Data is approximate and can vary with solvent

and concentration.[9]

¹³C NMR Spectral Data
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Carbon Chemical Shift (δ, ppm)

C-2, C-9 ~150 - 152

C-4, C-7 ~136 - 137

C-5, C-6 ~128 - 129

C-10a, C-10b ~145 - 146

C-4a, C-6a ~126 - 127

C-3, C-8 ~123 - 124

Reference: Solvent peak. Data is approximate and can vary.[10]

The IR spectrum of o-phenanthroline displays characteristic absorption bands corresponding

to the vibrations of its functional groups.

Key FT-IR Absorption Bands (KBr disc)

Wavenumber (cm⁻¹) Vibration

3050 - 3100 C-H stretching (aromatic)

1580 - 1650 C=C and C=N stretching (aromatic ring)[11][12]

1400 - 1500 Ring stretching vibrations

700 - 900 C-H out-of-plane bending

The extensive π-conjugation in o-phenanthroline gives rise to strong electronic absorptions in

the ultraviolet region.

UV-Vis Absorption Maxima (in Ethanol)
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λₘₐₓ (nm)
Molar Absorptivity (ε,
L·mol⁻¹·cm⁻¹)

Transition

~230 ~40,000 π → π

~265 ~30,000 π → π[12]

~290 ~15,000 n → π*

Note: The formation of metal complexes, such as the well-known red iron(II) complex, leads to

new, intense absorption bands in the visible region (e.g., ~510 nm for Ferroin).[10][13]

Experimental Protocols for Structural Determination
The definitive structure of o-phenanthroline is established through a combination of

crystallographic and spectroscopic methods. Below are detailed methodologies for these key

experiments.

Single-Crystal X-ray Crystallography
This technique provides the precise three-dimensional coordinates of each atom in the crystal

lattice.

Methodology:

Crystal Growth: High-quality single crystals of o-phenanthroline are grown by slow

evaporation of a saturated solution.[6][14] A suitable solvent is one in which the compound is

moderately soluble, such as ethanol, acetone, or a mixture of solvents.[14] The solution is

filtered to remove any particulate matter and left undisturbed in a vibration-free environment

to allow for slow solvent evaporation and crystal formation.[14][15]

Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected under a

microscope and mounted on a goniometer head.[16] For air-sensitive samples, mounting is

performed under an inert oil.[6]

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The

crystal is cooled (e.g., to 100 K) to reduce thermal vibrations and improve diffraction quality.
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A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is

recorded by a detector as the crystal is rotated.[16]

Structure Solution and Refinement: The collected diffraction data (intensities and positions of

reflections) are processed to determine the unit cell parameters and space group. The phase

problem is solved using direct methods to generate an initial electron density map.[16] An

atomic model is built into the electron density map, and the positions and displacement

parameters of the atoms are refined against the experimental data until the calculated and

observed diffraction patterns converge.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the structure and connectivity of the molecule in

solution.

Methodology:

Sample Preparation: A small amount of o-phenanthroline (typically 5-10 mg) is dissolved in

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[17] A reference

standard, such as tetramethylsilane (TMS), is often added.[18]

Data Acquisition: The NMR tube is placed in the spectrometer's magnet.[13] The magnetic

field is "shimmed" to ensure homogeneity. ¹H and ¹³C NMR spectra are acquired by applying

radiofrequency pulses and detecting the resulting free induction decay (FID).[13] Two-

dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC

(Heteronuclear Single Quantum Coherence), can be performed to establish proton-proton

and proton-carbon correlations, respectively.[3]

Data Processing and Analysis: The FID is subjected to a Fourier transform to generate the

frequency-domain NMR spectrum.[13] The resulting spectrum is phased and baseline-

corrected. Chemical shifts are referenced to TMS. The integration of ¹H signals provides the

relative number of protons, and the splitting patterns (multiplicity) reveal information about

neighboring protons.[19]

Logical Relationships in Structural Analysis
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The process of elucidating the structure of o-phenanthroline involves a logical workflow where

different experimental techniques provide complementary information.

Synthesis & Purification

Spectroscopic AnalysisCrystallographic Analysis

Structural Information

Chemical Synthesis

Recrystallization

NMR Spectroscopy
(1H, 13C, 2D) FT-IR Spectroscopy UV-Vis Spectroscopy Mass SpectrometrySingle Crystal Growth

Atomic Connectivity
(2D Structure) Functional Groups π-System & Transitions Molecular Formula

& WeightX-ray Diffraction

3D Atomic Coordinates
(Bond Lengths/Angles)

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of o-phenanthroline.

Conclusion
The structure of o-phenanthroline is well-established through a synergistic application of

crystallographic and spectroscopic techniques. Its rigid, planar, and electron-deficient aromatic

system provides a robust scaffold for coordination chemistry and the design of functional

molecules. The quantitative data and experimental protocols presented in this guide offer a
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foundational resource for researchers engaged in the study and application of this versatile

compound, facilitating further exploration in drug development, catalysis, and materials

science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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